[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate
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Overview
Description
[(3S)-1-methyl-1-azoniabicyclo[222]octan-3-yl] acetate is a quaternary ammonium compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate typically involves the quaternization of 1-methyl-1-azabicyclo[2.2.2]octane with an appropriate acetylating agent. One common method is the reaction of 1-methyl-1-azabicyclo[2.2.2]octane with acetic anhydride under controlled conditions to yield the desired acetate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting the nervous system.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The quaternary ammonium group allows it to bind to negatively charged sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally related compound with similar bicyclic features.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: Known for its presence in tropane alkaloids with significant biological activities.
Uniqueness
[(3S)-1-methyl-1-azoniabicyclo[222]octan-3-yl] acetate is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
82264-26-4 |
---|---|
Molecular Formula |
C10H18NO2+ |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C10H18NO2/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11/h9-10H,3-7H2,1-2H3/q+1/t9?,10-,11?/m1/s1 |
InChI Key |
OROYXWCEQBVSLR-HSOILSAZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[N+]2(CCC1CC2)C |
Canonical SMILES |
CC(=O)OC1C[N+]2(CCC1CC2)C |
Origin of Product |
United States |
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